AK-106 vs. AACOCF3: Nanomolar vs. Micromolar Cellular Potency in AA Release
AK-106 demonstrates approximately 1000-fold greater potency than the widely used cPLA2 inhibitor AACOCF3 in suppressing arachidonic acid (AA) release from stimulated cells. In Ca²⁺ ionophore A23187-stimulated rat RBL-2H3 cells, AK-106 inhibited AA release with an IC₅₀ of 5.5 nM [1]. In contrast, AACOCF3 exhibited an IC₅₀ of 8 µM in ionophore-challenged U937 cells, and 2 µM in platelets [2]. This substantial potency difference has direct implications for experimental design and compound selection.
| Evidence Dimension | Inhibition of Arachidonic Acid (AA) Release |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 nM |
| Comparator Or Baseline | AACOCF3: IC₅₀ = 8 µM (U937 cells); 2 µM (platelets) |
| Quantified Difference | Approximately 1000-fold more potent |
| Conditions | Rat RBL-2H3 cells (AK-106) vs. U937 cells / platelets (AACOCF3); all stimulated with Ca²⁺ ionophore A23187 |
Why This Matters
Procurement of AK-106 enables cellular assays at sub-micromolar concentrations where AACOCF3 shows minimal activity, avoiding off-target effects associated with high micromolar dosing.
- [1] Chemsrc. AK106-001616 | CAS 590416-75-4. Product Datasheet. View Source
- [2] Riendeau D, Guay J, Weech PK, Laliberté F, Yergey J, Li C, Desmarais S, Perrier H, Liu S, Nicoll-Griffith D, et al. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. J Biol Chem. 1994 Jun 3;269(22):15619-24. View Source
